1-(Cyclopentylamino)propan-2-ol
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Overview
Description
1-(Cyclopentylamino)propan-2-ol is an organic compound with the molecular formula C8H17NO. It is a secondary amine and an alcohol, characterized by the presence of a cyclopentyl group attached to the nitrogen atom and a hydroxyl group on the second carbon of the propane chain.
Preparation Methods
Synthetic Routes and Reaction Conditions: 1-(Cyclopentylamino)propan-2-ol can be synthesized through several methods. One common approach involves the reaction of cyclopentylamine with an epoxide, such as propylene oxide, under basic conditions. The reaction proceeds via nucleophilic attack of the amine on the epoxide, followed by ring opening to yield the desired product .
Industrial Production Methods: Industrial production of this compound typically involves large-scale synthesis using similar reaction pathways but optimized for higher yields and purity. This may include the use of continuous flow reactors and advanced purification techniques to ensure the compound meets industrial standards .
Chemical Reactions Analysis
Types of Reactions: 1-(Cyclopentylamino)propan-2-ol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The compound can be reduced to form the corresponding amine.
Substitution: The hydroxyl group can be substituted with other functional groups, such as halides or esters.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Reagents like thionyl chloride (SOCl2) or phosphorus tribromide (PBr3) can be used for halogenation.
Major Products Formed:
Oxidation: Cyclopentylaminoacetone or cyclopentylaminoacetaldehyde.
Reduction: Cyclopentylaminopropane.
Substitution: Cyclopentylaminoalkyl halides or esters.
Scientific Research Applications
1-(Cyclopentylamino)propan-2-ol has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of 1-(Cyclopentylamino)propan-2-ol involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s amine group can form hydrogen bonds or ionic interactions with target molecules, while the hydroxyl group can participate in additional hydrogen bonding or act as a nucleophile in biochemical reactions. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects .
Comparison with Similar Compounds
- 2-(Cyclopentylamino)propan-1-ol
- (2S)-1-(Cyclopentylamino)propan-2-ol
- Cyclopentylaminopropane
Comparison: 1-(Cyclopentylamino)propan-2-ol is unique due to its specific structural arrangement, which influences its reactivity and interactions with other molecules. Compared to its isomers, such as 2-(Cyclopentylamino)propan-1-ol, the position of the hydroxyl group in this compound can lead to different chemical and biological properties. This uniqueness makes it a valuable compound for targeted research and industrial applications .
Properties
Molecular Formula |
C8H17NO |
---|---|
Molecular Weight |
143.23 g/mol |
IUPAC Name |
1-(cyclopentylamino)propan-2-ol |
InChI |
InChI=1S/C8H17NO/c1-7(10)6-9-8-4-2-3-5-8/h7-10H,2-6H2,1H3 |
InChI Key |
XKAQGCQFXBFNLI-UHFFFAOYSA-N |
Canonical SMILES |
CC(CNC1CCCC1)O |
Origin of Product |
United States |
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